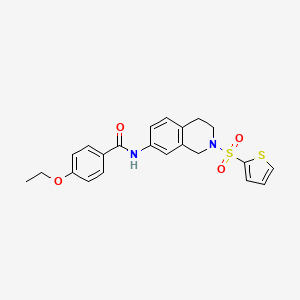
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound with notable potential in pharmacological applications. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline moiety, a thiophene sulfonamide group, and an ethoxy substituent. The molecular formula is C22H22N2O4S2, with a molecular weight of 442.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antineoplastic Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Specifically, it targets pathways involved in cell cycle regulation and apoptosis .
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurotoxicity, possibly through the modulation of nitric oxide pathways .
Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) revealed significant growth inhibition at micromolar concentrations. The compound's selectivity index suggests a favorable therapeutic window compared to normal cells .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL depending on the strain tested .
- Neuroprotective Studies : In models of neurotoxicity induced by methamphetamine, the compound exhibited protective effects by reducing neuronal cell death and decreasing markers of oxidative stress .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations of 5 µM and above, the compound inhibited cell proliferation by over 70% in both TK-10 and HT-29 cells after 48 hours of treatment.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed an MIC of 5 µg/mL for S. aureus, indicating strong antimicrobial properties. This suggests potential for development into an antibacterial agent.
Data Tables
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-20-9-6-17(7-10-20)22(25)23-19-8-5-16-11-12-24(15-18(16)14-19)30(26,27)21-4-3-13-29-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIMNWZHLOWCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














